

Calteridol calcium role in gadolinium sequestration

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Compound Focus: Calteridol calcium

CAS No.: 121915-83-1

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Chemical Identity and Role of Calteridol Calcium

The table below summarizes the core information about **Calteridol calcium**:

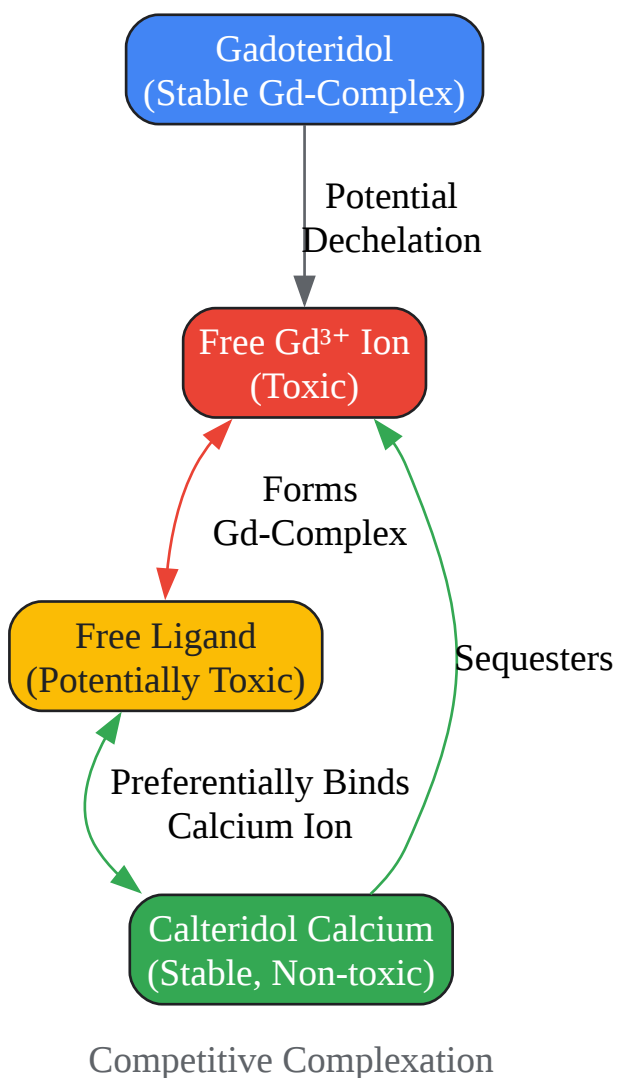
Property	Description
Chemical Name	Calcium complex of 2,2',2''-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl) triacetic acid [1]
USAN	Calteridol calcium [2]
Molecular Formula	(C ₁₇ H ₂₉ N ₄ O ₇ .Ca) ₂ .Ca [2]
CAS Registry Number	121915-83-1 [2]
Primary Function	Pharmaceutical aid (excipient) [2]
Therapeutic Role	Not a drug; used to enhance safety in MRI contrast formulations [1] [2]

Calteridol calcium is the **calcium complex** of the same macrocyclic organic ligand used to form Gadoteridol (ProHance), a common GBCA [1]. Its primary role is to act as a "**sequestering agent**" within

the contrast formulation. If trace amounts of free gadolinium ions are released from the main Gd-complex (Gadoteridol) due to decomposition, or if free ligand is present, **Calteridol calcium** competes for and binds them. Because calcium is biologically benign, this process **diminishes the toxicity** that would otherwise be caused by the highly toxic free Gd^{3+} ions or the free ligand [1].

Mechanistic Pathway of Gadolinium Sequestration

The following diagram illustrates the proposed mechanism by which **Calteridol calcium** enhances safety in a contrast agent formulation:



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This diagram shows how **Calteridol calcium** acts as a stable sink for free gadolinium and free ligand, preventing toxicity.

Key Experimental Evidence and Protocols

The foundational evidence for **Calteridol calcium**'s use comes from **patent literature** describing its synthesis and purpose [1]. The key experiments involve demonstrating the synthesis of a highly pure compound and its effectiveness in stabilizing formulations.

1. Synthesis and Purification of the Ligand and Complex The preparation of **Calteridol calcium** is part of a multi-step synthesis for the contrast agent Gadoteridol [1]. A critical objective is to produce the ligand and its metal complexes with very high purity.

- **Objective:** To prepare the macrocyclic chelant (HPDO3A) and its calcium complex (**Calteridol calcium**) with purity greater than **99.0%** as determined by High-Performance Liquid Chromatography (HPLC) [1].
- **Key Steps:**
 - Synthesis of the ligand, 2,2',2''-(10-(2-hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl) triacetic acid (HPDO3A).
 - **Purification:** The crude ligand is purified by precipitating it from its reaction mass using a mixture of a **protic solvent (like methanol or ethanol) and a non-solvent (like acetone or acetonitrile)**. This step is crucial for removing impurities and regio-isomers [1].
 - **Complexation:** The purified ligand is complexed with calcium salt to form **Calteridol calcium**.
 - **Analysis:** The final product is characterized and its purity confirmed by HPLC [1].

2. Assessing the Impact on Formulation Safety The safety enhancement is inferred from the complex's high stability and its role as an excipient.

- **Objective:** To ensure the final Gadoteridol formulation is free of toxic free Gd^{3+} and free ligand [1].
- **Methodology:**
 - The synthesis of Gadoteridol can be followed by a purification process to achieve a purity greater than 99.0% [1].
 - An alternative and illustrative method involves **transmetallation**: converting the purified Gadoteridol complex directly into **Calteridol calcium**. This process demonstrates the shared ligand and the thermodynamic stability of the calcium complex [1].
 - The presence of **Calteridol calcium** in the final formulation acts as a stabilizer. If any free ligand is generated over time (e.g., due to shelf-life degradation), it will be immediately

complexed by the calcium from **Calteridol calcium**, preventing it from sequestering Gd^{3+} from the main Gadoteridol complex or from exerting its own toxicity [1].

Research Context and Future Directions

Understanding the safety concerns of GBCAs is vital for appreciating the role of excipients like **Calteridol calcium**.

- **Gadolinium Retention Concerns:** Since their first use in 1988, GBCAs were believed to be completely excreted. However, studies over the last decade have shown that **gadolinium can accumulate in cells and tissues for many years**, including the brain, bone, skin, and other organs [3] [4] [5]. This retention has been linked to rare but serious conditions like Nephrogenic Systemic Fibrosis (NSF) in patients with renal impairment and has prompted FDA warnings [3] [4].
- **Contrast Agent Stability:** The risk of gadolinium retention is strongly tied to the **kinetic inertness** of the GBCA—its resistance to releasing Gd^{3+} in the body. **Macrocyclic GBCAs** (like Gadoteridol) are generally more inert and have lower gadolinium retention compared to **linear GBCAs** [4] [5] [6]. **Calteridol calcium** is used specifically with a macrocyclic agent, further reinforcing its stability profile.
- **Innovation in Contrast Agents:** Research continues to focus on developing even safer and more effective GBCAs. Recent advances include **Gadopicleinol**, a "q=2" macrocyclic agent designed for **high relaxivity** (allowing lower doses) while maintaining **high stability**, demonstrating the ongoing pursuit of improved safety and efficacy profiles [6].

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